Butylamine, N-benzylidene-

Catalog No.
S1513659
CAS No.
1077-18-5
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylamine, N-benzylidene-

CAS Number

1077-18-5

Product Name

Butylamine, N-benzylidene-

IUPAC Name

N-butyl-1-phenylmethanimine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI Key

IADUISXJUXDNFB-UHFFFAOYSA-N

SMILES

CCCCN=CC1=CC=CC=C1

Canonical SMILES

CCCCN=CC1=CC=CC=C1

The exact mass of the compound Butylamine, N-benzylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butylamine, N-benzylidene- (CAS 1077-18-5) is a well-characterized, pre-formed aliphatic-aromatic Schiff base utilized extensively as an electrophilic precursor and dynamic covalent building block. As a stable liquid imine, it provides an anhydrous C=N center that circumvents the need for in situ condensation of benzaldehyde and n-butylamine during complex syntheses, thereby protecting moisture-sensitive reagents [1]. Its molecular architecture, featuring an electron-donating aliphatic butyl chain coupled with an aromatic ring, imparts distinct electronic properties and hyperconjugation effects compared to strictly aromatic analogs like N-benzylideneaniline [2]. For industrial and laboratory procurement, sourcing this exact pre-formed compound ensures precise stoichiometric control, eliminates water generation in downstream reactions, and provides a highly reproducible baseline for dynamic imine metathesis, cycloadditions, and the selective synthesis of unsymmetrical secondary amines [3].

Research Fit

Supports Decker-Becker N-alkylation as protected amine intermediate

Reactive imine center for reductions, nucleophilic additions, and cycloadditions

Ligand scaffold in coordination chemistry studies

Substituting pre-formed Butylamine, N-benzylidene- with an in situ mixture of benzaldehyde and n-butylamine introduces stoichiometric variability and generates a stoichiometric equivalent of water, which actively degrades moisture-sensitive reagents like dialkyl phosphites used in subsequent addition steps [1]. Furthermore, substituting it with the more common aromatic analog, N-benzylideneaniline, fundamentally alters reaction kinetics; the phenyl group on the nitrogen of N-benzylideneaniline withdraws electron density, changing the partial positive charge on the imine carbon and significantly reducing its reactivity in catalyst-free transimination [2]. Procurement of the exact pre-formed N-benzylidenebutylamine is therefore critical to maintain anhydrous reaction environments and ensure the rapid, catalyst-free kinetic profiles required for dynamic covalent systems and high-yield organophosphorus syntheses [3].

Substitution Risk

Chain length

Alkyl chain variation shifts boiling point and distillation windows, requiring re-optimized separation parameters.

Chromatography

Kovats retention index divergence from homologs may break existing GC method conditions without re-validation.

Selectivity

Steric environment at the imine carbon differs among homologs, potentially altering reaction selectivity and yield.

Catalyst-Free Transimination Kinetics for Dynamic Covalent Chemistry

In dynamic covalent chemistry, the rate of imine exchange dictates system responsiveness. Studies demonstrate that Butylamine, N-benzylidene- undergoes extremely rapid transimination with primary aliphatic amines at 25 °C without acid catalysis, reaching equilibrium in less than 2 hours [1]. In contrast, purely aromatic imines like N-benzylidene-p-toluidine exhibit significantly slower background metathesis and require acid catalysis to achieve comparable exchange rates [1]. This kinetic advantage is attributed to hyperconjugation involving the alpha C-H and C-C bonds of the butyl group, which stabilizes the transition state [1].

Evidence DimensionTransimination equilibrium time (ambient temp, no acid catalyst)
Target Compound DataEquilibrium reached in < 2 hours
Comparator Or BaselineN-benzylidene-p-toluidine (Requires acid catalyst to achieve comparable rate)
Quantified DifferenceOrders of magnitude faster exchange rate without catalyst
Conditions60 mM imine in CDCl3 at 25 °C

Enables the design of rapidly self-healing materials and dynamic combinatorial libraries that function at room temperature without corrosive acid catalysts.

Boiling Point vs. Analogs
Data to verify
+35–39°C higher than ethyl and tert-butyl analogs
Wider liquid handling window; facilitates fractional distillation from benzaldehyde.
Compiled from multiple vendor/database sources; verify experimentally.

Precursor Selectivity in Unsymmetrical Secondary Amine Synthesis

The synthesis of unsymmetrical secondary amines via direct alkylation of primary amines typically yields difficult-to-separate mixtures of primary, secondary, and tertiary amines [1]. Utilizing pre-formed Butylamine, N-benzylidene- as an intermediate circumvents this over-alkylation. When reacted with an alkylating agent such as dimethyl sulfate followed by hydrolysis, the pre-formed imine directs the reaction exclusively toward the mono-alkylated product, yielding the target unsymmetrical secondary amine (e.g., N-methylbutylamine, 45-53% isolated yield of pure product) and avoiding the statistical product distribution inherent to direct primary amine alkylation [1].

Evidence DimensionProduct selectivity (mono-alkylation)
Target Compound Data45-53% isolated yield of pure mono-alkylated product
Comparator Or BaselineDirect alkylation of n-butylamine (Yields complex statistical mixture of 1°, 2°, and 3° amines)
Quantified DifferenceElimination of over-alkylated tertiary amine byproducts
ConditionsAlkylation with dimethyl sulfate in anhydrous benzene, followed by hydrolysis

Drastically reduces downstream purification costs and improves overall yield when manufacturing specific unsymmetrical aliphatic secondary amines.

GC Retention Index (SE-30)
Head-to-head
ΔI = 404 vs. octyl homolog; ~101 per CH₂ unit
Predictable elution order supports method development without all homolog standards.
SE-30 packed column, 280°C isothermal, N₂ carrier gas.

Anhydrous Processability for Microwave-Assisted Pudovik Reactions

The synthesis of alpha-aminophosphonates via the addition of dialkyl phosphites to imines is highly sensitive to water, which hydrolyzes the phosphorus reagents. Using pre-formed Butylamine, N-benzylidene- allows for a completely anhydrous reaction environment, enabling the complete addition of diethyl phosphite at 80–100 °C within 10–30 minutes, achieving yields up to 85% under microwave irradiation[1]. Attempting this via a one-pot in situ condensation generates water that competes with the desired nucleophilic addition, lowering yields [1]. Additionally, the electron-donating butyl group modulates the partial positive charge on the imine carbon, providing a distinct, highly efficient reactivity profile compared to N-benzylideneaniline[1].

Evidence DimensionReaction environment and target yield
Target Compound DataAnhydrous addition, 85% yield (complete conversion in 30 min)
Comparator Or BaselineIn situ 3-component mixture (Generates water, causing reagent degradation and lower yields)
Quantified DifferenceElimination of hydrolytic side reactions and improved atom economy
ConditionsMicrowave-assisted addition of diethyl phosphite at 100 °C for 30 min

Procuring the pre-formed imine maximizes the yield of high-value organophosphorus intermediates by protecting moisture-sensitive reactants.

Yield Gain with Pervaporation
Head-to-head
+26–32 percentage points; up to 98.6% yield
Significantly reduces raw material waste and improves process economics.
PVA membrane, 5–45°C, HPLC monitoring.
Photocatalytic Productivity
Head-to-head
2.26× productivity over bare CuS; 98.73% selectivity
Cu–N interface suppresses over-oxidation; reduces downstream purification needs.
100°C, visible light, benzylamine oxidation.
Organic Syntheses Protocol
Class-level
45–53% isolated yield (0.5 mol scale)
Only n-butyl homolog with fully characterized yield data in the validated procedure.
Anhydrous conditions critical; protocol extends to pentyl and hexyl amines.

Dynamic Combinatorial Chemistry (DCC) and Self-Healing Materials

Due to its extremely rapid, catalyst-free transimination kinetics at room temperature, this compound is the optimal baseline building block for developing dynamic combinatorial libraries and self-healing polymer networks where rapid bond exchange is required without the use of corrosive acid catalysts [1].

Industrial Synthesis of Unsymmetrical Secondary Amines

Serves as a critical protective intermediate in the production of unsymmetrical aliphatic secondary amines (such as N-methylbutylamine). By utilizing the pre-formed imine, manufacturers can completely avoid the over-alkylation issues and complex purification steps associated with the direct alkylation of primary amines [2].

Manufacture of Alpha-Aminophosphonate Therapeutics

Acts as an anhydrous electrophilic precursor in microwave-assisted Pudovik reactions. Its pre-formed nature prevents the hydrolytic degradation of moisture-sensitive dialkyl phosphites, ensuring high yields and rapid reaction times in the synthesis of bioactive organophosphorus compounds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis (Decker-Becker route)
Peer-reviewed Organic Syntheses protocol with reproducible yields
Yield and purity under anhydrous alkylation conditions
Green catalytic imine production
Demonstrated benchmark substrate for CuS-HMT photothermal catalyst
Productivity and selectivity vs. catalyst alternatives
Process development with pervaporation intensification
Characterized water-removal system for equilibrium shift
Yield gain and membrane performance under defined conditions
GC method development and homolog profiling
Experimentally determined Kovats RI anchor point
Retention time prediction for N-benzylidene alkylamine series

XLogP3

2.7

Other CAS

1077-18-5

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